molecular formula C19H18FN5O2 B2856001 1-(4-fluorophenyl)-3-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)urea CAS No. 1105208-68-1

1-(4-fluorophenyl)-3-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)urea

Cat. No. B2856001
CAS RN: 1105208-68-1
M. Wt: 367.384
InChI Key: UBXVLPWMRVJQLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorophenyl)-3-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)urea is a chemical compound that has been studied for its potential use in scientific research. It is a urea derivative that has shown promise in various applications, including as a tool for studying biochemical and physiological processes.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-3-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)urea is not fully understood, but it is thought to act as a modulator of certain enzymes and receptors. It may also interact with cellular signaling pathways to produce its effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well characterized, but it has been shown to have activity in various in vitro and in vivo assays. It may have potential as a therapeutic agent for the treatment of various diseases, but further research is needed to fully understand its effects.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-fluorophenyl)-3-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)urea in lab experiments is its potential as a tool for studying biochemical and physiological processes. It may also have potential as a therapeutic agent for the treatment of various diseases. However, its mechanism of action is not fully understood, and further research is needed to fully characterize its effects.

Future Directions

There are many potential future directions for research involving 1-(4-fluorophenyl)-3-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)urea. For example, it may be useful in the development of new drugs for the treatment of various diseases. It may also be used as a tool for studying the mechanisms of action of certain enzymes and receptors. Further research is needed to fully understand its potential applications and effects.

Synthesis Methods

The synthesis of 1-(4-fluorophenyl)-3-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)urea involves the reaction of 4-fluoroaniline with 3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting urea derivative can be purified using standard techniques such as column chromatography.

Scientific Research Applications

1-(4-fluorophenyl)-3-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)urea has been used in various scientific research applications. For example, it has been used as a tool for studying the mechanism of action of certain enzymes and receptors. It has also been used in studies of cellular signaling pathways and as a potential drug candidate for the treatment of various diseases.

properties

IUPAC Name

1-(4-fluorophenyl)-3-[3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN5O2/c20-15-2-4-16(5-3-15)23-19(27)22-10-1-13-25-18(26)7-6-17(24-25)14-8-11-21-12-9-14/h2-9,11-12H,1,10,13H2,(H2,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBXVLPWMRVJQLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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